
アルトレノゲスト
概要
説明
アルトレノゲストは、獣医学において、特に馬や豚などの動物の排卵を抑制または同期させるために広く使用されています 。アルトレノゲストは強力なプロゲステロン様作用で知られており、家畜の生殖サイクルを管理するための貴重なツールとなっています。
2. 製法
合成経路と反応条件: アルトレノゲストの調製には、いくつかの重要な手順が含まれています。
メチルジエネジオンとエタンジオールまたはメタノールの反応: 酸性触媒の作用下で、メチルジエネジオンはエタンジオールまたはメタノールと反応して、中間体を形成します。
アリルマグネシウムブロミドとの反応: 次に、中間体はアリルマグネシウムブロミドと反応して、別の中間体を生成します。
ジクロロジシアノベンゾキノン (DDQ) による酸化: 最後のステップでは、中間体をジクロロジシアノベンゾキノンで酸化して、アルトレノゲストを得ます.
工業的生産方法: 工業的な環境では、アルトレノゲストの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫した品質を確保するために、温度、圧力、高純度試薬の使用など、反応条件の精密な制御が含まれます。
3. 化学反応の分析
反応の種類: アルトレノゲストは、以下を含むさまざまな化学反応を受けます。
一般的な試薬と条件:
光分解: さまざまな酸素濃度で、紫外線光の下で行われます。
酸化: ジクロロジシアノベンゾキノンは、酸化剤として一般的に使用されます。
主要な生成物:
環状付加光分解生成物: 分子内環状付加反応によって形成されます。
光水和生成物: 光分解生成物への水の付加による生成物.
4. 科学研究における用途
アルトレノゲストは、科学研究において幅広い用途があります。
科学的研究の応用
Estrous Cycle Regulation in Horses
Altrenogest is primarily utilized to control the estrous cycle in mares. It is effective in suppressing estrus behavior and delaying ovulation, which is crucial for breeding management. Studies have shown that altrenogest can maintain elevated plasma progesterone levels during treatment, effectively postponing ovulation and synchronizing estrus cycles among mares.
Case Study: Efficacy in Mares
A study involving 12 mares treated with altrenogest for 15 to 20 days demonstrated its ability to control follicle development and ovulation timing. However, variability in response was noted, with some mares experiencing premature ovulation despite treatment . This highlights the need for tailored treatment protocols based on individual mare responses.
Reproductive Performance Enhancement in Sows
In swine production, altrenogest is employed to improve reproductive outcomes, particularly post-weaning. Research indicates that administering altrenogest after weaning can enhance litter size and overall reproductive performance.
Case Study: Post-Weaning Treatment
A study analyzed the effects of different altrenogest treatment regimens on primiparous sows. Results showed that sows receiving altrenogest after weaning had larger litters compared to control groups, suggesting a positive impact on fertility and embryo development . The study also noted that treatment improved follicle size and development during the subsequent estrous cycle.
Bioequivalence and Formulation Development
Recent advancements have focused on improving the formulation of altrenogest for better efficacy and ease of administration. Research has demonstrated that softgel capsules containing altrenogest exhibit bioequivalence to traditional oral solutions, providing a more stable and user-friendly option for veterinarians .
Formulation | Cmax (ng/ml) | T1/2 (h) | Advantages |
---|---|---|---|
Altrenogest Softgel | 64.65 ± 20.69 | 6.36 ± 1.74 | Higher content, accurate dosing |
Traditional Oral Solution | Similar | Similar | Established use |
Estrus Synchronization Techniques
Altrenogest is also pivotal in developing synchronization protocols for breeding programs. Its use in conjunction with other hormonal treatments has been shown to effectively synchronize estrus and optimize breeding schedules.
Case Study: Comparison with Transdermal Systems
A study comparing altrenogest with transdermal progestin patches revealed that both methods effectively synchronized estrus in mares. However, altrenogest maintained higher plasma progesterone levels during treatment, which contributed to delayed ovulation . This finding underscores the importance of selecting appropriate delivery methods based on specific breeding goals.
Safety and Pharmacokinetics
The pharmacokinetic profile of altrenogest has been extensively studied to ensure its safety and efficacy in various animal species. Research indicates that a single dose can suppress estrus signs for several days without adverse effects on health or reproductive performance .
作用機序
アルトレノゲストは、視床下部からのゴナドトロピン放出ホルモンの分泌を抑制することにより、その効果を発揮します。 この抑制は、下垂体からの黄体形成ホルモンの放出を阻止し、それにより排卵を抑制します 。 アルトレノゲストは、プロゲステロン受容体とアンドロゲン受容体に結合し、両方の活性において高い効力を示します .
類似の化合物:
- ノレチステロン
- ノレチノドレル
- ノルゲストレル
- アリルエストレノール
比較: アルトレノゲストは、プロゲステロンとアンドロゲン受容体の両方のアゴニストとして、高い効力を発揮するため、ユニークです。 プロゲステロンとアンドロゲン受容体に対する相対的な活性化効力は、他の19-ノルテストステロンプロゲステロンと比較して、大幅に高くなっています 。 さらに、アルトレノゲストは、弱いアナボリック作用とアンドロゲン作用を持つことが示されており、これは、雄性化を引き起こすことなく、メスの妊娠維持に適したものです .
生化学分析
Biochemical Properties
Altrenogest plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors and androgen receptors with high affinity, influencing the activity of these receptors . The interaction with progesterone receptors leads to the suppression of estrus by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus . Additionally, altrenogest interacts with androgen receptors, albeit with weaker androgenic activity compared to testosterone .
Cellular Effects
Altrenogest exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive cells, altrenogest suppresses the estrus cycle by inhibiting the release of luteinizing hormone from the pituitary gland . This suppression prevents ovulation and maintains pregnancy in mares . Altrenogest also affects the development and endocrine milieu of ovarian follicles .
Molecular Mechanism
The primary mechanism of action of altrenogest involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus . By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, preventing ovulation . Altrenogest binds to progesterone receptors, resulting in the suppression of estrus cycle or synchronization of estrus in female animals . It also binds to androgen receptors, although with weaker activity compared to its progestogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of altrenogest change over time. Altrenogest is rapidly absorbed following oral administration and can be detected in blood as soon as 10 minutes after dosing . Maximum serum concentrations are observed 2.5 hours following administration . The stability and degradation of altrenogest have been studied, with findings indicating that it is extensively metabolized in the liver . Long-term effects on cellular function have been observed, particularly in hormone-dependent organs .
Dosage Effects in Animal Models
The effects of altrenogest vary with different dosages in animal models. In gilts, the recommended dose is 20 mg/animal/day given orally for 18 consecutive days, while in mares, it is 0.044 mg/kg body weight/day given orally for 10 to 15 days . Higher doses of altrenogest have been associated with decreased weights and histopathological changes in hormone-dependent organs . Toxic or adverse effects at high doses include decreased libido in men and reproductive disorders in women .
Metabolic Pathways
Altrenogest undergoes metabolic pathways involving oxidation and conjugation . After oral administration, it is primarily excreted via bile and feces, with a smaller fraction excreted in urine . The major metabolic pathway for altrenogest involves conjugation, similar to other steroids .
Transport and Distribution
Altrenogest is rapidly absorbed following oral administration and can be detected in blood within minutes . It is extensively metabolized in the liver and distributed throughout the body. The transport and distribution of altrenogest within cells and tissues involve its binding to specific receptors and transporters .
Subcellular Localization
The subcellular localization of altrenogest involves its binding to progesterone and androgen receptors within target cells . This binding influences the activity and function of these receptors, leading to the suppression of estrus and synchronization of estrus in female animals . The localization of altrenogest within specific cellular compartments is crucial for its activity and function.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of altrenogest involves several key steps:
Reaction of Methyldienedione with Ethanediol or Methanol: Under the action of an acidic catalyst, methyldienedione reacts with ethanediol or methanol to form an intermediate compound.
Reaction with Allylmagnesium Bromide: The intermediate compound is then reacted with allylmagnesium bromide to produce another intermediate.
Oxidation with Dichlorodicyanobenzoquinone (DDQ): The final step involves the oxidation of the intermediate with dichlorodicyanobenzoquinone to yield altrenogest.
Industrial Production Methods: In industrial settings, the production of altrenogest follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions: Altrenogest undergoes various chemical reactions, including:
Photohydration and Dehydration: The primary photoproducts can further undergo photohydration and thermal dehydration, forming stable secondary photoproducts.
Common Reagents and Conditions:
Photolysis: Conducted under UV light with varying oxygen concentrations.
Oxidation: Dichlorodicyanobenzoquinone is commonly used as an oxidizing agent.
Major Products:
Cycloaddition Photoproducts: Formed through intramolecular cycloaddition reactions.
Photohydration Products: Resulting from the addition of water to the photoproducts.
類似化合物との比較
- Norethisterone
- Noretynodrel
- Norgestrel
- Allylestrenol
Comparison: Altrenogest is unique due to its high potency as both a progestogen and an androgen receptor agonist. Its relative activational potency for progesterone and androgen receptors is significantly higher compared to other 19-nortestosterone progestins . Additionally, altrenogest has been shown to have weak anabolic and androgenic activity, making it suitable for use in maintaining pregnancy in mares without causing virilization .
生物活性
Altrenogest, a synthetic progestin, is widely used in veterinary medicine, particularly for reproductive management in swine and horses. Its biological activity primarily revolves around its role in modulating reproductive processes such as estrous cycle synchronization, follicular development, and pregnancy maintenance. This article delves into the various aspects of altrenogest's biological activity, supported by recent research findings and case studies.
Altrenogest mimics the action of natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to several physiological changes, including:
- Suppression of Follicular Development : Altrenogest inhibits the enlargement of ovarian follicles during lactation in sows, which is crucial for managing reproductive performance post-weaning .
- Endocrine Modulation : It alters the levels of key hormones such as FSH (Follicle Stimulating Hormone), LH (Luteinizing Hormone), and estradiol, thereby influencing the estrous cycle and ovulation .
- Enhancement of Pregnancy Outcomes : Supplementation with altrenogest during early pregnancy has been shown to improve reproductive performance by increasing embryo viability and litter size .
1. Effects on Ovarian Development
A study on prepubertal and mature gilts demonstrated that altrenogest treatment significantly affected ovarian follicle development. In prepubertal gilts, it reduced the percentage of primordial and atretic small follicles while increasing large antral follicles. Conversely, in mature gilts, it decreased primary follicle percentages but increased total antral follicle counts .
Parameter | Prepubertal Gilts | Mature Gilts |
---|---|---|
Primordial Follicles (%) | Decreased | Not Specified |
Antral Follicles (%) | Increased | Increased |
Atretic Small Follicles (%) | Decreased | Not Specified |
2. Impact on Reproductive Performance
In lactating sows treated with altrenogest, there was a significant inhibition of follicle size increase during lactation, which ultimately influenced reproductive metrics post-weaning. The treatment led to a delay in the weaning-to-estrus interval but did not significantly affect overall pregnancy rates or litter sizes .
3. Altrenogest and Pregnancy Outcomes
Research has shown that administering altrenogest from days 6 to 12 of pregnancy can enhance embryo development at day 28. This supplementation resulted in an increase in total piglets born per litter, highlighting its potential role in improving reproductive efficiency in swine .
Case Studies
Case Study 1: Estrus Synchronization in Gilts
In a controlled study involving replacement gilts, altrenogest was administered to synchronize estrus effectively. The results indicated a high synchronization rate among treated gilts compared to controls, demonstrating its utility in breeding programs .
Case Study 2: Altrenogest Use in Horses
Altrenogest is also utilized in equine practice for managing estrous cycles. Its administration has been linked to improved timing of ovulation and enhanced fertility rates in mares, supporting its broader application across species .
Environmental Considerations
Recent studies have explored the environmental impact of altrenogest through photochemical processes that generate bioactive products. These transformations have implications for both efficacy and environmental persistence, raising concerns about potential ecological effects .
特性
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUPFMBXBWEQY-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048863 | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850-52-2 | |
Record name | Altrenogest | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altrenogest [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altrenogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11372 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altrenogest | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTRENOGEST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。